molecular formula C28H26N4O3S2 B2866369 2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide CAS No. 932529-52-7

2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide

Cat. No. B2866369
CAS RN: 932529-52-7
M. Wt: 530.66
InChI Key: QYWAIZQCUIFKJW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, charge distribution, and the presence of functional groups would influence properties like solubility, stability, and reactivity .

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds with benzothiazole and pyrimidine derivatives have demonstrated significant in vitro antibacterial and antifungal activities. These compounds were tested against various pathogens such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Streptococcus pyogenes, and several fungal species including Aspergillus flavus, Aspergillus fumigatus, Candida albicans, Penicillium marneffei, and Mucor. Some of these derivatives exhibited better antibacterial and antifungal activity than standard drugs, showcasing their potential as leads for developing new antimicrobial agents (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).

Antitumor Activity

Research into benzothiazole and pyrimidine derivatives has also highlighted their antitumor potential. Specifically, derivatives have been found to inhibit lipid-soluble mammalian dihydrofolate reductase, showing significant activity against the Walker 256 carcinosarcoma in rats. This suggests a potential application in cancer therapy, particularly in designing inhibitors that target key enzymes involved in cancer cell proliferation (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Synthesis and Chemical Properties

The synthesis of heterocyclic compounds featuring benzothiazole and pyrimidine units involves complex chemical reactions that yield products with potential biological activities. The study of these reactions not only contributes to the field of organic chemistry but also opens up possibilities for creating novel compounds with therapeutic applications. For example, the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the synthesis of heterocyclic systems has been explored, demonstrating the versatility of these chemical frameworks in generating biologically active molecules (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also be interesting to explore its interactions with various biological targets .

properties

IUPAC Name

2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S2/c1-20-8-7-11-22(16-20)18-32-24-13-6-5-12-23(24)27-25(37(32,34)35)17-30-28(31-27)36-19-26(33)29-15-14-21-9-3-2-4-10-21/h2-13,16-17H,14-15,18-19H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWAIZQCUIFKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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